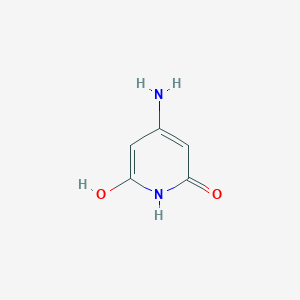

4-Aminopyridine-2,6-diol

説明

4-Aminopyridine-2,6-diol is a chemical compound with the molecular formula C5H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position and hydroxyl groups at the 2- and 6-positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6-diol typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The hydroxyl groups can be introduced through hydroxylation reactions. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.

化学反応の分析

Types of Reactions

4-Aminopyridine-2,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or phosphorylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyridine-2,6-dione derivatives, while acylation of the amino group can produce N-acylated pyridine derivatives .

科学的研究の応用

Chemical Properties and Structure

4-Aminopyridine-2,6-diol is characterized by its dual functional groups: an amino group and hydroxyl groups on the pyridine ring. This unique structure enables it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Organic Synthesis

Catalytic Applications

This compound has been employed as an efficient ligand in solvent-free copper-catalyzed N-arylation reactions. In these reactions, it facilitates the coupling of imidazoles with aryl and heteroaryl halides, yielding products in moderate to excellent yields without the need for solvents. This method not only enhances reaction efficiency but also aligns with green chemistry principles by minimizing waste and environmental impact .

Table 1: Summary of N-Arylation Reactions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Arylation of Imidazoles | Solvent-free, CuBr | 70 - 95 |

| Coupling with Aryl Halides | TBAF present | Moderate to Excellent |

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of human tissue nonspecific alkaline phosphatase (TNAP), which is implicated in cancer progression. Compounds derived from this scaffold exhibited potent inhibitory activity with IC50 values significantly lower than standard inhibitors like levamisole. For instance, one derivative demonstrated an IC50 value of , showcasing its potential as a therapeutic agent against cancer .

Case Study: Dihydropyridine Analogues

A series of dihydropyridine analogues based on this compound were synthesized and evaluated for their anticancer properties. These compounds induced apoptosis in cancer cell lines through mechanisms involving reactive oxygen species production and cell cycle arrest. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridine ring enhanced biological activity .

Table 2: Anticancer Activity of Dihydropyridine Analogues

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4d | 1.32 | Inhibition of TNAP; apoptosis induction |

| 4e | 8.8 | ROS production; mitochondrial dysfunction |

Polymerization Processes

Catalytic Role in Epoxy Polymerization

This compound has been utilized as a catalyst for the homopolymerization of phenyl glycidyl ether and epoxy-alcohol polyaddition reactions. Its ability to enhance polymerization rates at elevated temperatures makes it a valuable component in developing new materials with improved mechanical properties .

Case Study: Epoxy Thermosets Development

In research focused on sustainable materials, this compound was shown to catalyze the formation of epoxy thermosets from renewable resources. The resulting materials displayed high conversion rates and favorable thermal properties, indicating their potential for industrial applications .

Table 3: Polymerization Characteristics Using this compound

| Reaction Type | Temperature (°C) | Conversion Rate (%) |

|---|---|---|

| Phenyl Glycidyl Ether Homopolymerization | 100 | High |

| Epoxy-Alcohol Polyaddition | >100 | Moderate |

作用機序

The mechanism of action of 4-Aminopyridine-2,6-diol involves its interaction with biological molecules. It can inhibit voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurological research, where it is used to study synaptic transmission and neuronal signaling .

類似化合物との比較

Similar Compounds

Similar compounds to 4-Aminopyridine-2,6-diol include:

4-Aminopyridine: Lacks the hydroxyl groups and is primarily used in neurological research.

2,4-Diaminopyridine: Contains an additional amino group and has different pharmacological properties.

3-Aminopyridine: Has the amino group at a different position, leading to distinct chemical behavior

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups, which allow for a diverse range of chemical reactions and potential applications. Its ability to interact with multiple biological targets makes it a valuable compound in both research and industrial contexts.

生物活性

4-Aminopyridine-2,6-diol, also known as 4-(aminomethyl)pyridine-2,6-diol, is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl groups at the 2 and 6 positions and an amino group at the 4 position. This unique structure contributes to its biological activity and makes it a versatile compound in drug development.

Neuroprotective Effects

Research has demonstrated that 4-aminopyridine compounds exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS). A study reported that derivatives of 4-aminopyridine showed significantly lower toxicity compared to the parent compound while maintaining efficacy in inhibiting β-secretase, an enzyme implicated in AD pathology .

Table 1: Summary of Biological Activities

Gene Regulation

4-Aminopyridine derivatives have been explored for their ability to regulate gene expression. Specifically, they can form stable triplex structures with DNA, which allows for site-specific inhibition of gene transcription. This property was highlighted in studies where modified aminopyridines demonstrated significant affinity for CG inversion sites in promoter regions .

Anticancer Potential

The anticancer potential of this compound was assessed through cytotoxicity studies against various human and murine tumor cell lines. New peptide derivatives synthesized from 4-aminopyridine exhibited negligible growth-inhibitory effects on these cell lines, indicating a favorable safety profile while retaining therapeutic potential .

Case Studies

- Neurodegenerative Disease Treatment : A study investigated new peptide derivatives of 4-aminopyridine aimed at reducing toxicity while enhancing therapeutic effects against AD. The results indicated a toxicity reduction of approximately 150 times compared to standard 4-aminopyridine, highlighting the promise of these derivatives in clinical applications .

- Gene Expression Modulation : Research involving modified aminopyridines showed that certain derivatives effectively inhibited transcription of the human telomerase reverse transcriptase gene by forming stable complexes with target DNA sequences. This mechanism suggests potential applications in cancer therapy where telomerase activity is often upregulated .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : It is known to enhance neurotransmitter release by blocking potassium channels, which can improve synaptic transmission in neurodegenerative conditions.

- DNA Interaction : The ability to form triplex structures allows for targeted gene regulation, making it a candidate for antigene therapy.

- Enzyme Inhibition : By inhibiting β-secretase activity, it may reduce amyloid-beta peptide formation, a hallmark of Alzheimer's disease.

特性

IUPAC Name |

4-amino-6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298110 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-31-4 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。